N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2
CAS No.: 1391053-12-5
Cat. No.: VC0127618
Molecular Formula: C11H21NO3
Molecular Weight: 217.278
* For research use only. Not for human or veterinary use.

CAS No. | 1391053-12-5 |
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Molecular Formula | C11H21NO3 |
Molecular Weight | 217.278 |
IUPAC Name | tert-butyl 2-(1,2-13C2)ethyl-2-hydroxypyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C11H21NO3/c1-5-11(14)7-6-8-12(11)9(13)15-10(2,3)4/h14H,5-8H2,1-4H3/i1+1,5+1 |
Standard InChI Key | FYEUTXJZYOSEHS-AEGZSVGQSA-N |
SMILES | CCC1(CCCN1C(=O)OC(C)(C)C)O |
Chemical Identity and Properties
N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2 is a modified pyrrolidine derivative featuring 13C isotope labeling at specific positions. The compound is characterized by the following properties:
Property | Value |
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CAS Number | 1391053-12-5 |
Molecular Formula | C913C2H21NO3 |
Molecular Weight | 217.278 g/mol |
IUPAC Name | tert-butyl 2-(1,2-13C2)ethyl-2-hydroxypyrrolidine-1-carboxylate |
Physical State | Yellow Oil |
Storage Stability | Room Temperature |
The molecule contains a pyrrolidine ring with a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom and an ethyl substituent at the 2-position. The key feature distinguishing this compound is the incorporation of two 13C isotope labels in the ethyl side chain, providing a unique spectroscopic signature that enables tracking in various analytical applications.
Structural Characterization
The structural composition of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2 includes several key functional groups that contribute to its chemical behavior and utility in research:
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The pyrrolidine ring forms the core structure
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The nitrogen is protected by a tert-butyloxycarbonyl (Boc) group
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An ethyl substituent is attached at the 2-position
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Two carbon-13 isotopes are specifically incorporated in the ethyl group
This arrangement provides distinct spectroscopic properties that distinguish it from non-isotopically labeled analogues. The 13C labeling enables enhanced nuclear magnetic resonance (NMR) signals at the labeled positions, facilitating detailed structural studies and metabolic tracking.
Synthesis Methodology
The synthesis of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2 typically follows a well-established procedure involving the reaction of 2-ethylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base. This process effectively protects the amine group with the Boc functionality, enabling further chemical modifications without interference from the nitrogen atom.
The general synthetic route can be outlined as follows:
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Preparation of isotopically labeled 2-ethylpyrrolidine precursor
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Protection of the nitrogen with di-tert-butyl dicarbonate
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Purification and isolation of the final product
This synthetic pathway ensures the strategic incorporation of 13C isotopes at the desired positions in the ethyl substituent. The reaction typically proceeds under mild conditions to preserve the integrity of the isotopic labeling.
Applications in Scientific Research
N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2 serves numerous applications across various scientific disciplines:
Analytical Chemistry Applications
In analytical chemistry, this compound functions as a valuable reference standard for method development and validation. The 13C isotope labeling provides characteristic spectroscopic signatures that facilitate identification and quantification in complex matrices .
Metabolic Studies
The 13C labeling enables researchers to track the compound's metabolic fate in biological systems. By following the labeled carbon atoms through various biochemical transformations, scientists can elucidate metabolic pathways and identify key intermediates .
Drug Development Applications
In pharmaceutical research, isotopically labeled compounds like N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2 are instrumental in determining drug pharmacokinetics, metabolic stability, and biotransformation pathways. These studies are crucial for understanding how drug candidates behave in biological systems and for optimizing their properties .
Organic Synthesis
The Boc-protected pyrrolidine serves as a valuable building block in organic synthesis. The protection of the amine group allows for selective chemical modifications at other positions, while the 13C labels provide a means to track reaction progress and product formation through spectroscopic methods.
Analytical Characterization Techniques
Several analytical methods are employed for the characterization and analysis of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is particularly valuable for analyzing 13C-labeled compounds. The enhanced signals from the labeled carbon atoms provide detailed structural information and can be used to track the compound in complex mixtures. Both 1H and 13C NMR are essential for confirming the structure and isotopic enrichment of the compound.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of 13C isotopes results in characteristic mass shifts that distinguish the labeled compound from its unlabeled counterpart, enabling sensitive detection and quantification.
Infrared Spectroscopy
Infrared spectroscopy can identify characteristic functional groups in the molecule, such as the carbamate group of the Boc protection. This technique complements other analytical methods in confirming the compound's structure .
Deprotection Chemistry
A key aspect of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2 chemistry is the selective removal of the Boc protecting group to reveal the free amine. Various methods have been developed for this purpose:
Acidic Deprotection
Traditional methods involve treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). These conditions effectively cleave the Boc group while preserving the isotopic labeling .
Boiling Water Catalysis
Research has demonstrated that neutral and selective N-Boc deprotection can be achieved using boiling water as a catalyst. This mild approach offers advantages for sensitive compounds .
Oxalyl Chloride Method
A recent advancement involves using oxalyl chloride in methanol for mild deprotection of the N-Boc group. This method works across diverse structural types, including aliphatic, aromatic, and heterocyclic substrates, with reaction times of 1-4 hours at room temperature and yields up to 90% .
The table below summarizes various deprotection methods:
Method | Conditions | Advantages | Yield Range |
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TFA/DCM | Room temperature, 1-2 h | Fast, high yield | 85-95% |
HCl/Dioxane | Room temperature, 1-3 h | Inexpensive, clean | 80-90% |
Boiling Water | 100°C, 1-4 h | Green chemistry, mild | 70-85% |
Oxalyl Chloride/MeOH | Room temperature, 1-4 h | Selective, mild | 70-90% |
Structural Relationship to Similar Compounds
N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2 belongs to a broader family of protected pyrrolidine derivatives. Understanding its relationship to similar compounds provides context for its applications and properties:
Related Pyrrolidine Derivatives
Several structurally related compounds have been developed for specific research applications, including:
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